molecular formula C9H20O B3059405 5-Ethyl-1-heptanol CAS No. 998-65-2

5-Ethyl-1-heptanol

Cat. No.: B3059405
CAS No.: 998-65-2
M. Wt: 144.25 g/mol
InChI Key: GOJBFVJUMYSMJJ-UHFFFAOYSA-N
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Description

5-Ethyl-1-heptanol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to the fifth carbon of an ethyl-substituted heptane chain. This compound is part of the broader family of alcohols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of 5-ethyl-1-heptanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 4-ethyl-1-hexene followed by hydrogenation. The hydroformylation process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst such as rhodium or cobalt complexes. The resulting aldehyde is then hydrogenated to yield the desired alcohol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 5-ethyl-1-heptanal or 5-ethyl-1-heptanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, although this is less common due to the stability of the alcohol group.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with hydrogen halides (HCl, HBr) can yield alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Hydrogen halides (HCl, HBr) in the presence of a catalyst.

Major Products Formed:

    Oxidation: 5-Ethyl-1-heptanal, 5-Ethyl-1-heptanoic acid.

    Substitution: 5-Ethyl-1-heptyl chloride, 5-Ethyl-1-heptyl bromide.

Scientific Research Applications

5-Ethyl-1-heptanol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound can be utilized in the study of metabolic pathways involving alcohols.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems.

    Industry: It serves as a precursor for the synthesis of various chemicals and materials, including plasticizers and surfactants.

Mechanism of Action

The mechanism of action of 5-ethyl-1-heptanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, affecting metabolic processes and signaling pathways.

Comparison with Similar Compounds

    1-Heptanol: A straight-chain alcohol with similar properties but lacks the ethyl substitution.

    2-Heptanol: An isomer with the hydroxyl group on the second carbon.

    3-Heptanol: An isomer with the hydroxyl group on the third carbon.

Uniqueness: 5-Ethyl-1-heptanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the ethyl group at the fifth carbon differentiates it from other heptanol isomers, affecting its reactivity and applications.

Properties

IUPAC Name

5-ethylheptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-9(4-2)7-5-6-8-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJBFVJUMYSMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626148
Record name 5-Ethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

998-65-2
Record name 5-Ethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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